molecular formula C13H18O5 B8699336 Methyl 3-(3-hydroxypropyl)-4,5-dimethoxybenzoate CAS No. 647855-05-8

Methyl 3-(3-hydroxypropyl)-4,5-dimethoxybenzoate

Cat. No. B8699336
Key on ui cas rn: 647855-05-8
M. Wt: 254.28 g/mol
InChI Key: RRMDLWQUTUGHNR-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

To a stirred solution of 3-(3-hydroxypropyl)-4,5-dimethoxybenzoic acid (Example 10, Step 1, 3.53 g, 14.7 mmol) in MeOH (37 mL) at 0° C. was slowly added trimethylsilyldiazomethane (TMSCHN2) (2.0 M, 37 mL, 73.5 mmol) over the course of 5 min. After stirring for 10 min the reaction mixture was concentrated. The crude product was purified by flash column chromatography on silica gel using 67% EtOAc in hexanes as an eluent to furnish 3-(3-hydroxypropyl)-4,5-dimethoxybenzoic acid methyl ester (2.76 g).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15])[C:8]([OH:10])=[O:9].[CH3:18][Si](C=[N+]=[N-])(C)C>CO>[CH3:18][O:9][C:8](=[O:10])[C:7]1[CH:11]=[C:12]([O:16][CH3:17])[C:13]([O:14][CH3:15])=[C:5]([CH2:4][CH2:3][CH2:2][OH:1])[CH:6]=1

Inputs

Step One
Name
Quantity
3.53 g
Type
reactant
Smiles
OCCCC=1C=C(C(=O)O)C=C(C1OC)OC
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
37 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
over the course of 5 min
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel using 67% EtOAc in hexanes as an eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)OC)OC)CCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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